molecular formula C16H10BrNO2 B183978 2-(3-Bromophenyl)quinoline-4-carboxylic acid CAS No. 298230-83-8

2-(3-Bromophenyl)quinoline-4-carboxylic acid

Cat. No.: B183978
CAS No.: 298230-83-8
M. Wt: 328.16 g/mol
InChI Key: KBIDGMKRLPPRNG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C16H10BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Safety and Hazards

The safety information available indicates that 2-(3-Bromophenyl)quinoline-4-carboxylic acid is an irritant .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may influence protein synthesis or degradation pathways.

Result of Action

Its use in proteomics research suggests that it may have effects at the protein level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with aniline derivatives under specific conditions. One common method involves the use of a Friedländer synthesis, where the reaction is carried out in the presence of a catalyst such as zinc chloride or sulfuric acid . The reaction conditions often include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)quinoline-4-carboxylic acid is unique due to the position of the bromine atom, which influences its reactivity in chemical reactions and its potential biological activities. This positional isomerism can lead to differences in how the compound interacts with enzymes and other molecular targets .

Properties

IUPAC Name

2-(3-bromophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIDGMKRLPPRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350104
Record name 2-(3-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298230-83-8
Record name 2-(3-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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